molecular formula C32H64O2 B1599408 Dodecyl Icosanoate CAS No. 42232-82-6

Dodecyl Icosanoate

Cat. No.: B1599408
CAS No.: 42232-82-6
M. Wt: 480.8 g/mol
InChI Key: GFFYHZLIDINABP-UHFFFAOYSA-N
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Description

Dodecyl Icosanoate, also known as Dodecyl Arachidate, is a long-chain fatty acid ester. It is commonly used in various industries, including pharmaceuticals, cosmetics, and food. This compound is a colorless, odorless, and tasteless liquid that is soluble in organic solvents. Its molecular formula is C32H64O2, and it has a molecular weight of 480.85 g/mol .

Scientific Research Applications

Dodecyl Icosanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Employed in the formulation of lipid-based drug delivery systems and as a component in cell culture media.

    Medicine: Investigated for its potential use in topical formulations due to its emollient properties.

    Industry: Utilized in the production of cosmetics, such as moisturizers and conditioners, due to its skin-conditioning properties

Safety and Hazards

While specific safety data for Dodecyl Icosanoate was not found, related compounds such as Dodecyl Isocyanate have safety data available. It’s advised to avoid breathing vapors/mist/gas, ensure adequate ventilation, and wash thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl Icosanoate can be synthesized through the esterification of dodecanol (a twelve-carbon alcohol) with icosanoic acid (a twenty-carbon fatty acid). The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

C12H25OH+C20H39COOHC32H64O2+H2O\text{C}_{12}\text{H}_{25}\text{OH} + \text{C}_{20}\text{H}_{39}\text{COOH} \rightarrow \text{C}_{32}\text{H}_{64}\text{O}_2 + \text{H}_2\text{O} C12​H25​OH+C20​H39​COOH→C32​H64​O2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and may employ catalysts such as p-toluenesulfonic acid or ion-exchange resins to enhance reaction efficiency. The reaction mixture is typically heated to temperatures between 150-200°C to facilitate ester formation and water removal .

Chemical Reactions Analysis

Types of Reactions: Dodecyl Icosanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanol and icosanoic acid.

    Oxidation: The ester can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction of this compound can yield the corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Dodecanol and Icosanoic acid.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Dodecanol and Icosanol.

Comparison with Similar Compounds

    Sodium Dodecyl Sulfate: An anionic surfactant used in detergents and personal care products.

    Dodecylbenzenesulfonic Acid: A surfactant used in industrial cleaning agents.

Comparison:

    Uniqueness: Unlike sodium dodecyl sulfate and dodecylbenzenesulfonic acid, which are primarily used for their surfactant properties, Dodecyl Icosanoate is valued for its emollient and skin-conditioning properties. Its long alkyl chain and ester functional group make it particularly suitable for applications in cosmetics and pharmaceuticals, where it provides both functional and sensory benefits.

Properties

IUPAC Name

dodecyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32(33)34-31-29-27-25-23-14-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFYHZLIDINABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410539
Record name Dodecyl Icosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42232-82-6
Record name Dodecyl Icosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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